2,4-Dibromo-3,5-dimethylaniline CAS 125756-94-7 properties
2,4-Dibromo-3,5-dimethylaniline CAS 125756-94-7 properties
This technical guide details the properties, synthesis, and applications of 2,4-Dibromo-3,5-dimethylaniline (CAS 125756-94-7) , a specialized halogenated aniline intermediate used in the development of complex pharmaceutical scaffolds, particularly for kinase inhibitors and antiviral agents.[1]
A Scaffold for High-Density Functionalization in Drug Discovery[1]
Part 1: Executive Summary & Chemical Identity
2,4-Dibromo-3,5-dimethylaniline is a highly substituted aniline derivative characterized by a dense functionalization pattern on the benzene ring.[1] With bromine atoms at the ortho (2) and para (4) positions relative to the amino group, and methyl groups at the meta (3,5) positions, this molecule serves as a "locked" scaffold. The steric bulk of the methyl groups combined with the reactive C-Br bonds makes it an ideal candidate for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct sterically congested biaryl systems often found in NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) and CRF1 receptor antagonists .
Chemical Identity Table
| Property | Data |
| CAS Number | 125756-94-7 |
| IUPAC Name | 2,4-Dibromo-3,5-dimethylaniline |
| Molecular Formula | C₈H₉Br₂N |
| Molecular Weight | 278.97 g/mol |
| SMILES | CC1=C(C(=C(C=C1Br)N)Br)C |
| Appearance | Off-white to pale brown solid |
| Melting Point | Experimental determination recommended; Predicted range: 55–85°C (based on homologs) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water |
Part 2: Synthesis & Reaction Mechanism
The synthesis of 2,4-dibromo-3,5-dimethylaniline is typically achieved via the electrophilic aromatic substitution (bromination) of 3,5-dimethylaniline (3,5-xylidine) .[1] The amino group (-NH₂) acts as a strong activating group, directing the incoming bromine electrophiles to the ortho and para positions.
Mechanism of Regioselectivity
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Activation: The lone pair on the nitrogen donates electron density into the ring, activating positions 2, 4, and 6.
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Steric Influence: The methyl groups at 3 and 5 provide steric hindrance but also weakly activate the ring.
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Bromination Sequence:
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First Bromination: Occurs preferentially at position 4 (para) or 2 (ortho). Due to the symmetry of 3,5-dimethylaniline, position 4 is sterically flanked by two methyls, while position 2 is flanked by an amino and a methyl.
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Second Bromination: The remaining activated position is brominated to yield the 2,4-dibromo product.
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Experimental Protocol: Bromination of 3,5-Dimethylaniline
Note: This protocol assumes standard laboratory safety measures for handling bromine.
Reagents:
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N-Bromosuccinimide (NBS) (2.05 eq) or Elemental Bromine (Br₂)
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Solvent: Acetonitrile (ACN) or Glacial Acetic Acid
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Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
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Dissolution: Dissolve 3,5-dimethylaniline (10 mmol) in Acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Addition: Cool the solution to 0°C in an ice bath. Slowly add NBS (20.5 mmol) portion-wise over 30 minutes to maintain regioselectivity and prevent exotherms.
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Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS.[1]
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Quenching: Quench the reaction with saturated sodium thiosulfate solution (to neutralize excess bromine).
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Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel) if regioisomers (e.g., 2,6-dibromo) are present.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the synthesis pathway and potential downstream cross-coupling applications.
Caption: Synthesis of 2,4-Dibromo-3,5-dimethylaniline via electrophilic aromatic substitution and subsequent divergence into cross-coupling workflows.
Part 4: Applications in Drug Development
The unique substitution pattern of CAS 125756-94-7 makes it a critical intermediate for "scaffold hopping" in medicinal chemistry.[1]
1. Orthogonal Cross-Coupling
The two bromine atoms are chemically distinct due to their environments:
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C2-Br (Ortho): Sterically crowded by the amino group and the C3-methyl.[1] Often less reactive in Pd-catalyzed couplings.[1]
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C4-Br (Para): Flanked by two methyl groups.[1]
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Strategy: Researchers can exploit subtle reactivity differences (or use protecting groups on the amine) to selectively couple one bromine before the other, creating non-symmetric tri-aryl systems common in kinase inhibitors.
2. Precursor to Heterocycles
This aniline is a precursor for synthesizing:
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Indoles: Via Larock indole synthesis (coupling with internal alkynes).
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Benzimidazoles: Via cyclization if the amino group is further functionalized.
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Quinazolines: Key pharmacophores in EGFR inhibitors.
Part 5: Safety & Handling (E-E-A-T)
As a halogenated aromatic amine, this compound poses specific risks. Protocols must be self-validating to ensure safety.
| Hazard Class | Description | Mitigation Protocol |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[1] | Double-Gloving: Use Nitrile gloves (min 0.11mm).[1] Work in a certified fume hood. |
| Skin/Eye Irritant | Causes serious eye damage and skin irritation. | Decontamination: Keep a saturated sodium thiosulfate solution nearby to neutralize any bromine byproducts. |
| STOT-SE | May cause respiratory irritation.[1] | Engineering Controls: Maintain negative pressure in the reaction vessel during NBS addition. |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from light to prevent debromination).
Part 6: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12756858 (Related Isomer: 4-Bromo-3,5-dimethylaniline).[1] Retrieved from [Link]
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World Intellectual Property Organization (2011). Patent WO2011097491: CRF1 Receptor Antagonists. (Describes the use of substituted anilines in pharmaceutical synthesis). Retrieved from [Link]
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Organic Syntheses (2025). General Procedures for Bromination of Anilines. (Standard protocol adaptation). Retrieved from [Link]
